molecular formula C12H28NO3PS B594842 S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate CAS No. 219662-56-3

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate

Cat. No. B594842
CAS RN: 219662-56-3
M. Wt: 297.394
InChI Key: SMUBECNGNBBISQ-UHFFFAOYSA-N
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Description

“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” is a chemical compound with the molecular formula C12H28NO3PS and a molecular weight of 297.39 . It is also known by other names such as DIPR-Amiton .


Synthesis Analysis

The synthesis of phosphorothioates like “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” can be achieved through reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base . This provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .


Molecular Structure Analysis

The molecular structure of “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” consists of 12 carbon atoms, 28 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 sulfur atom . The exact structure can be found in the MOL file: 219662-56-3.mol .


Chemical Reactions Analysis

Organothiophosphates, such as “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate”, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .


Physical And Chemical Properties Analysis

“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” has a predicted boiling point of 338.6±44.0 °C and a predicted density of 1.041±0.06 g/cm3 . Its pKa is predicted to be 9.58±0.28 .

Scientific Research Applications

Chemical Warfare Agent

DIPR-Amiton is an organophosphonate chemical warfare agent that acts as an acetylcholinesterase inhibitor at motor neuron junctions . By preventing the degradation of the neurotransmitter acetylcholine, DIPR-Amiton exposure leads to continual activation of acetylcholine receptors, causing muscle paralysis and eventual death via asphyxiation .

Detection and Sensing

The creation of proteins that use biological recognition to fulfill the requirements of specific, sensitive, real-time detection methods for this neurotoxin has been reported . A pair of VX-binding proteins were designed using a super-charged scaffold that couples a large-scale phase change from unstructured to folded upon ligand binding .

Analytical Verification

The incoming entering of Chemical Weapons Convention (CWC) into the force generates the need for an efficient system of its analytical verification . The high toxicity of DIPR-Amiton necessitates that researchers either use less toxic analogs, such as the organophosphate insecticides parathion and demeton-S or other simulant molecules .

Decomposition Study

A study was conducted to investigate the decomposition products of a 5-year-old DIPR-Amiton sample, stored in a glass container . A variety of age decomposition products including O-alkyl and N,N-diisopropylamino- substituted thiophosphonic esters and acids as well as phosphonic anhydrides were identified .

Hydrolysis Product Reaction

One of the acidic hydrolysis products of DIPR-Amiton, the toxic S - 2 - (diisopropylamino)ethyl methylphosphonothioic acid (EA 2192) reacts with CAB instantaneously .

Nanocarrier Applications

Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) are promising candidates for siRNA transfection applications due to their lower cytotoxicity in comparison to nanogels formulated with the 2-diethylamino ethyl methacrylate (DEAEMA) as the primary cationic monomer .

Safety and Hazards

“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” is highly toxic and can form highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . It’s important to handle this compound with care and appropriate safety measures.

properties

IUPAC Name

N-(2-diethoxyphosphorylsulfanylethyl)-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUBECNGNBBISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate

Q & A

Q1: What is the significance of studying the oxidation of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate using fungal laccase?

A1: While the provided abstract doesn't specifically mention S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate, it focuses on using fungal laccase for oxidizing phosphorothiolates. [] This is significant because phosphorothiolates, a class of organophosphorus compounds, often act as pesticides and chemical warfare agents. Understanding their enzymatic oxidation can be crucial for:

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